molecular formula C18H20F2N2O2 B2466705 1-(4-Fluorobenzyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea CAS No. 1797559-98-8

1-(4-Fluorobenzyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea

Cat. No. B2466705
CAS RN: 1797559-98-8
M. Wt: 334.367
InChI Key: PQEYUUIEEQXQNW-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies. TAK-659 has shown potential in preclinical studies as a therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Scientific Research Applications

  • Chemical Synthesis and Isotope Labeling : Urea derivatives, such as AR-A014418, have shown potential in cancer, nociceptive pain, and neurodegenerative disorders research. The synthesis of deuterium-labeled variants of these compounds allows for detailed pharmacokinetic studies using techniques like LC-MS analysis, highlighting their role in drug absorption and distribution studies (Liang et al., 2020).

  • Natural Source Derivation : Urea derivatives have been isolated from natural sources, such as Pentadiplandra brazzeana, with some compounds being identified for the first time from such sources. This indicates the interest in exploring natural products for unique urea derivatives with potential biological activities (Tsopmo et al., 1999).

  • Anion Recognition and Photophysical Studies : Functionalized phenyl urea and thiourea derivatives have been developed for anion recognition, utilizing their photophysical properties. These studies contribute to our understanding of electronic properties and interactions at a molecular level, with implications for sensor development and theoretical chemistry (Singh et al., 2016).

  • Protecting Group Applications in Synthesis : The development and application of protective groups in synthetic chemistry are crucial for constructing complex molecules. For example, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed for hydroxyl protection, demonstrating utility in the synthesis of complex carbohydrates (Spjut et al., 2010).

  • Metal-Organic Frameworks (MOFs) and Self-Assembly : The self-assembly of urea derivatives into metal-organic frameworks showcases the versatility of these compounds in constructing novel materials with potential applications in catalysis, storage, and separation technologies (Yi et al., 2012).

properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2/c1-18(24-2,15-5-3-4-6-16(15)20)12-22-17(23)21-11-13-7-9-14(19)10-8-13/h3-10H,11-12H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEYUUIEEQXQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea

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